N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide
Beschreibung
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-12-23-24-18-19(22-15-4-2-3-5-16(15)25(12)18)27-11-17(26)21-10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHOFNYSKXQCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a [1,2,4]triazolo[4,3-a]quinoxaline core, which is known for its diverse biological activities. The presence of the fluorobenzyl and thioacetamide groups enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anti-cancer potential of compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. For instance:
- Cell Viability Assays : In vitro studies demonstrated that at a concentration of 10 µM, N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide significantly reduced the viability of A375 melanoma cells to 6% . This indicates a potent cytotoxic effect against this cell line.
- Comparative Analysis : The compound's efficacy was compared with other derivatives where it exhibited superior activity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, related derivatives showed IC50 values ranging from 2.44 to 9.43 µM against HepG2 cells .
The mechanisms underlying the biological activity of this compound include:
- VEGFR-2 Inhibition : The compound has been shown to inhibit VEGFR-2, a key regulator in tumor angiogenesis. This inhibition is crucial for preventing tumor growth and metastasis .
- DNA Interaction : Studies suggest that compounds with the triazoloquinoxaline scaffold exhibit intercalative properties with DNA. This interaction is believed to enhance their cytotoxicity by disrupting DNA replication in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazolo[4,3-a]quinoxaline scaffold can significantly influence biological activity:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| 19a | None | 5.0 | High |
| 19b | Methyl | 7.5 | Moderate |
| 19c | Ethyl | 9.0 | Low |
This table illustrates how different substituents affect the potency of the compounds against cancer cell lines.
Case Studies
A notable case study involved the evaluation of N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide in a preclinical model of melanoma. The results indicated a significant reduction in tumor size compared to controls treated with vehicle alone. This reinforces the compound's potential as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide. For instance:
- Mechanism of Action : The presence of the triazole ring is significant as it is known to disrupt fungal cell wall synthesis and has shown efficacy against various bacterial strains.
- Case Studies :
- A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating strong potential as antibacterial agents .
- Another investigation into quinoxaline derivatives showed that they could inhibit bacterial growth effectively, suggesting that the incorporation of the triazole and quinoxaline moieties could enhance antimicrobial efficacy .
Anticancer Properties
N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide also shows promise in cancer research:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through multiple pathways including inhibition of tyrosine kinases and other signaling pathways involved in cell proliferation .
- Case Studies :
- A series of synthesized compounds containing the quinoxaline moiety were tested against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, showcasing their potential as anticancer agents .
- The anticancer activity was attributed to mechanisms such as tubulin polymerization inhibition and selective induction of tumor hypoxia .
Summary of Research Findings
The following table summarizes key findings related to the applications of N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide:
Vorbereitungsmethoden
Cyclocondensation of Quinoxaline and Hydrazine Derivatives
In a representative procedure, 2-chloroquinoxaline (1.0 mmol) is refluxed with methylhydrazine (1.2 mmol) in ethanol containing triethylamine (0.1 mL) for 6–8 hours. The reaction proceeds via nucleophilic substitution at the C2 position of quinoxaline, followed by intramolecular cyclization to yield the triazoloquinoxaline core. The product is isolated by filtration and recrystallized from a DMF/ethanol mixture (yield: 78–82%).
Key spectral data for intermediates include:
- 1H NMR (DMSO-d6) : δ 8.54 (s, 1H, triazolo-H), 8.12–7.89 (m, 4H, quinoxaline-H), 3.92 (s, 3H, N-CH3).
- IR (KBr) : 1590 cm⁻¹ (C=N stretch), 1485 cm⁻¹ (aromatic C=C).
Amide Coupling and Final Assembly
The acetamide side chain is introduced either before or after thioether formation, depending on the stability of intermediates.
Direct Coupling via Carbodiimide Chemistry
A solution of 2-((1-methyl-triazoloquinoxalin-4-yl)thio)acetic acid (1.0 mmol) is activated with HATU (1.1 mmol) and DIPEA (2.0 mmol) in DMF. 4-Fluorobenzylamine (1.2 mmol) is added, and the mixture is stirred at room temperature for 6 hours. The crude product is precipitated in ice-water and recrystallized from ethanol (yield: 80–85%).
Critical reaction parameters :
- Temperature : Ambient (20–25°C) to prevent epimerization.
- Catalyst : HATU outperforms EDCl/HOBt in minimizing side reactions.
Optimization and Mechanistic Insights
Solvent and Base Effects
Ultrasound-Assisted Synthesis
Adopting methodologies from pyrano[2,3-c]pyrazole synthesis, ultrasound irradiation (25 kHz, 40°C) reduces reaction times by 50–70%. For example, thioether alkylation completes in 2 hours under ultrasound versus 12 hours conventionally.
Analytical Characterization and Validation
Spectroscopic Profiling
Q & A
Basic Research Question
- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; validate with retention time matching .
- Structural Confirmation :
- NMR : H and C NMR to confirm substituent positions (e.g., fluorobenzyl proton signals at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 439.1) .
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C indicates suitability for long-term storage) .
How can researchers resolve contradictions in biological activity data for triazoloquinoxaline derivatives?
Advanced Research Question
Contradictory results (e.g., variable COX-2 inhibition or cytotoxicity) may arise from:
- Substituent Effects : Fluorine atoms enhance lipophilicity and target binding, while methyl groups on the triazole ring modulate steric hindrance .
- Experimental Design : Standardize assays (e.g., use identical cell lines like HeLa or MCF-7) and controls. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data Normalization : Account for batch-to-batch purity variations using HPLC-calibrated samples .
What strategies elucidate the mechanism of action against biological targets?
Advanced Research Question
- Target Identification : Perform kinase profiling panels or proteome-wide affinity pulldown assays to identify interacting proteins .
- Molecular Docking : Use software like AutoDock Vina to model interactions with predicted targets (e.g., kinases or GPCRs). Validate with mutagenesis studies on key binding residues .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells to map affected pathways (e.g., apoptosis or DNA repair) .
What factors influence compound stability under different storage conditions?
Basic Research Question
- Temperature : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the thioacetamide bond .
- Light Sensitivity : Protect from UV exposure using amber vials; monitor degradation via periodic HPLC .
- Humidity Control : Use desiccants in storage containers to avoid hygroscopic degradation .
How to design SAR studies for triazoloquinoxaline core modifications?
Advanced Research Question
- Systematic Substitution : Synthesize analogs with variations at the fluorobenzyl (e.g., chloro, methoxy substituents) and triazole (e.g., bulkier alkyl groups) positions .
- In Silico Screening : Predict bioactivity using QSAR models trained on datasets from PubChem or ChEMBL .
- Functional Assays : Test analogs in dose-response curves (IC determination) against primary targets (e.g., cancer cell lines) and counter-screens for off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
